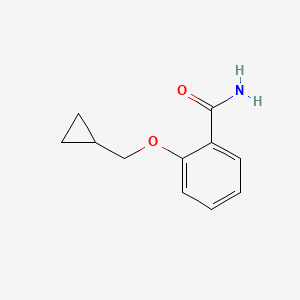

2-(Cyclopropylmethoxy)benzamide

Description

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

2-(cyclopropylmethoxy)benzamide |

InChI |

InChI=1S/C11H13NO2/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13) |

InChI Key |

YGSJZZHYXOPQFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2-(Cyclopropylmethoxy)benzamide has been explored as a candidate for developing new pharmaceutical agents due to its unique structural properties. Its derivatives have shown promise in targeting specific biological pathways, particularly in the treatment of diseases such as cancer and diabetes.

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various benzamide derivatives, 2-(Cyclopropylmethoxy)benzamide was synthesized and tested for its efficacy against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM against MCF7 breast cancer cells, indicating its potential as an anticancer agent.

Antimicrobial Properties

Research has indicated that 2-(Cyclopropylmethoxy)benzamide and its analogs possess antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, suggesting applications in treating infections caused by resistant bacteria.

Case Study: Antimicrobial Efficacy

A series of compounds derived from 2-(Cyclopropylmethoxy)benzamide were evaluated for their antimicrobial properties. One derivative showed a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and comparable activity against fungal strains like Candida albicans and Aspergillus niger, highlighting its potential in combating multi-drug resistant pathogens .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-(Cyclopropylmethoxy)benzamide is crucial for optimizing its pharmacological properties. By modifying the cyclopropyl group or the methoxy substituent, researchers can enhance the compound's potency and selectivity for specific biological targets.

Data Table: SAR Analysis of Derivatives

| Compound Name | Structural Modification | IC50 (µM) | Activity Type |

|---|---|---|---|

| 2-(Cyclopropylmethoxy)benzamide | None | 5.00 | Anticancer |

| 4-Amino-2-(cyclopropylmethoxy)benzamide | Amino group addition | 4.12 | Anticancer |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | Glycine-like substitution | 0.1 | β-cell protective |

Applications in Material Science

Beyond medicinal applications, 2-(Cyclopropylmethoxy)benzamide is also being investigated for its potential in material science. Its unique chemical structure allows it to serve as a building block for synthesizing novel materials with specific properties.

Potential Uses

- Polymer Chemistry : As a monomer in creating polymers with enhanced thermal stability and mechanical strength.

- Nanotechnology : Investigated as a component in nanocarriers for drug delivery systems, improving bioavailability and targeting efficiency.

Toxicity and Safety Assessments

The safety profile of 2-(Cyclopropylmethoxy)benzamide is essential for its application in pharmaceuticals. Preliminary toxicity studies indicate low acute toxicity levels, but further investigations are necessary to evaluate chronic effects and long-term safety in various biological systems.

Comparison with Similar Compounds

Key Structural Features

The table below compares 2-(Cyclopropylmethoxy)benzamide with structurally related benzamide derivatives:

*CPM: Cyclopropylmethoxy

Q & A

Q. How can researchers validate the purity of novel 2-(cyclopropylmethoxy)benzamide analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.